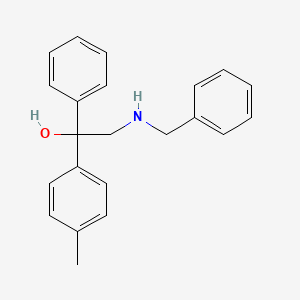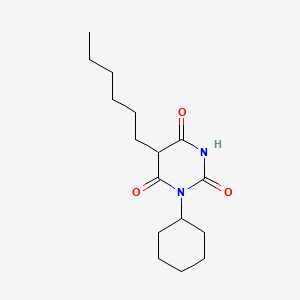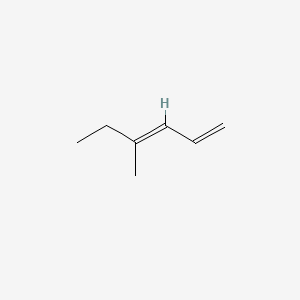
(E)-1,3-Hexadiene, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-Hexadiene, 4-methyl- is an organic compound with the molecular formula C7H12. It is a type of diene, which means it contains two double bonds. The “E” designation indicates that the two highest priority substituents on each carbon of the double bond are on opposite sides, giving it a trans configuration. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-1,3-Hexadiene, 4-methyl- can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, (E)-1,3-Hexadiene, 4-methyl- can be produced through catalytic dehydrogenation of alkanes. This process involves the removal of hydrogen atoms from alkanes using a catalyst, such as platinum or palladium, at high temperatures. The resulting product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,3-Hexadiene, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: It can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine are added to the double bonds.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Applications De Recherche Scientifique
(E)-1,3-Hexadiene, 4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-1,3-Hexadiene, 4-methyl- in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In reduction reactions, the double bonds are hydrogenated to form alkanes. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-Hexene, 4-methyl-
- (E)-2-Pentene, 4-methyl-
Uniqueness
(E)-1,3-Hexadiene, 4-methyl- is unique due to its specific arrangement of double bonds and the presence of a methyl group at the 4-position. This configuration allows it to participate in a variety of chemical reactions that are not possible with similar compounds lacking this specific structure.
Propriétés
Numéro CAS |
4842-93-7 |
|---|---|
Formule moléculaire |
C7H12 |
Poids moléculaire |
96.17 g/mol |
Nom IUPAC |
(3E)-4-methylhexa-1,3-diene |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h4,6H,1,5H2,2-3H3/b7-6+ |
Clé InChI |
AGDLFOKHPDHOPH-VOTSOKGWSA-N |
SMILES isomérique |
CC/C(=C/C=C)/C |
SMILES canonique |
CCC(=CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
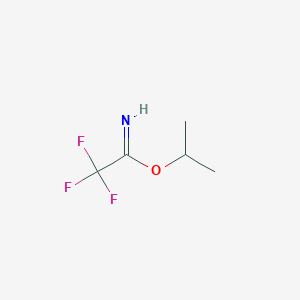
![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
![N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide](/img/structure/B14168389.png)
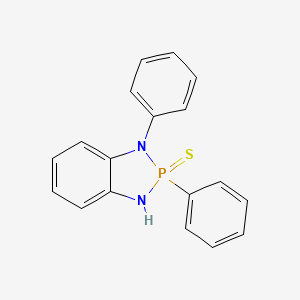
![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)
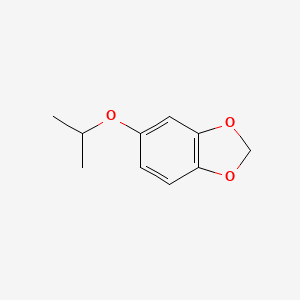
![6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168414.png)
![5-(3-chlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14168419.png)

